叔丁基 4-(3-氟苯磺酰胺)哌啶-1-羧酸酯

描述

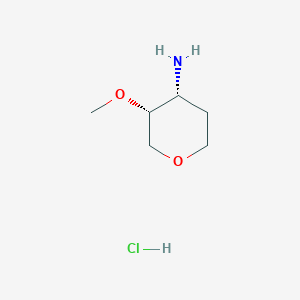

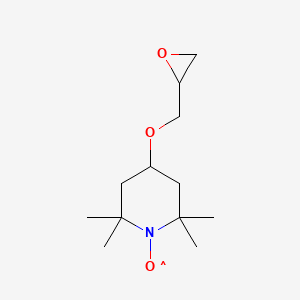

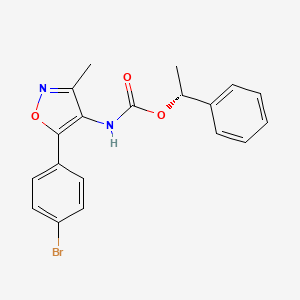

The compound tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in pharmaceutical chemistry. Piperidine derivatives are known for their diverse biological activities and are often used as building blocks in drug discovery and development. The presence of a 3-fluorophenylsulfonamide group in the molecule suggests potential for increased binding affinity and selectivity in biological systems due to the electron-withdrawing and space-filling properties of the fluorine atom and the sulfonamide moiety .

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was synthesized and further reacted to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for the preparation of a variety of piperidine derivatives . Another related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of piperidine chemistry and the potential routes that could be adapted for the synthesis of tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate.

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the structure of similar piperidine derivatives. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined, revealing a monoclinic crystal system with specific unit cell parameters . Such structural analyses are crucial for understanding the conformation and potential interactions of the molecule with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The fluorinating agent 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been shown to effect highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols, producing fluoroalkyl arylsulfinates and arylsulfinamides . This suggests that tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate could potentially be involved in similar fluorination reactions due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The introduction of a tert-butyl group can increase steric bulk, potentially affecting the compound's solubility and reactivity. The fluorine atom and the sulfonamide group can alter the electronic properties of the molecule, influencing its acidity, basicity, and overall reactivity in chemical transformations . Understanding these properties is essential for the development of piperidine-based compounds in pharmaceutical applications.

科学研究应用

关键中间体的合成:类似的化合物,如叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯,已被合成作为生产像凡德他尼这样的药物的关键中间体,展示了此类中间体在药物合成过程中的重要性 (Min Wang 等人,2015)。

在生物活性化合物中的作用:另一个例子包括合成叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,它作为生产生物活性化合物(如克唑替尼)的重要中间体 (D. Kong 等人,2016)。

结构和生物学评估:叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯等化合物已被合成和表征,评估包括 X 射线衍射研究和生物活性评估。此类研究强调了这些中间体在理解分子结构和潜在治疗应用中的价值 (C. Sanjeevarayappa 等人,2015)。

合成化学的进展:相关化合物的合成也通过提供对新合成路线、合成过程的优化以及了解此类中间体的化学性质的见解,为更广泛的合成化学领域做出贡献 (Binliang Zhang 等人,2018)。

作用机制

Target of Action

Tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is a precursor used in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .

Mode of Action

These receptors are coupled with G-proteins that open potassium channels and close calcium channels, leading to hyperpolarization and reduced neuronal excitability .

Biochemical Pathways

The compound is involved in the synthesis pathways of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Pharmacokinetics

The pharmacokinetics of Tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate are not well-studied. As a precursor to fentanyl, its ADME properties would be significantly altered during the synthesis process. Fentanyl, the end product, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and produce a quick onset of action .

Result of Action

As a precursor in the synthesis of fentanyl, the primary result of the action of Tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is the production of fentanyl. Fentanyl is a potent opioid that produces effects such as analgesia, sedation, nausea, and respiratory depression .

Action Environment

The action environment of Tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate is primarily the chemical reactions involved in the synthesis of fentanyl. The efficiency of these reactions can be influenced by various factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

tert-butyl 4-[(3-fluorophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOQZQXMCHUXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139092 | |

| Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233954-86-3 | |

| Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[(3-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-6-iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B3027039.png)

![1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3027043.png)

![N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B3027045.png)

![1,2-Ethanediamine, N'-[2-(diethylamino)ethyl]-N,N-diethyl-](/img/structure/B3027057.png)